1-(Ethylthio)-5-phenylpentan-2-one
Description
1-(Ethylthio)-5-phenylpentan-2-one is a ketone derivative featuring a pentan-2-one backbone substituted with an ethylthio (-S-CH₂CH₃) group at position 1 and a phenyl (-C₆H₅) group at position 5. This compound’s structure combines sulfur-containing and aromatic moieties, which may confer unique physicochemical properties, such as altered polarity, solubility, and reactivity compared to simpler ketones.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-ethylsulfanyl-5-phenylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-2-15-11-13(14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 |
InChI Key |
UCFRCUAOBZQZRH-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-5-phenylpentan-2-one typically involves the alkylation of a suitable precursor with ethylthiol. One common method includes the reaction of 5-phenylpentan-2-one with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
1-(Ethylthio)-5-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-5-phenylpentan-2-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethylthio group can undergo metabolic transformations, influencing the compound’s activity and efficacy. Detailed studies on its binding affinity and interaction with specific proteins or nucleic acids are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Substituent Variation in Pentanone Derivatives
The substitution pattern on pentanone derivatives significantly impacts their properties. Key comparisons include:
Key Findings :
- Ethylthio vs. Ethylamino: The ethylthio group in the target compound may enhance lipophilicity compared to the polar ethylamino group in N-ethyl-pentylone, affecting membrane permeability and bioactivity .
Halogenated Aryl Pentanones
Halogen substituents, as in 1-(4-chlorophenyl)-5-iodo-2-methylpentan-1-one, increase molecular weight and polarizability. The iodine atom may confer higher density (e.g., ~2.0 g/cm³) and susceptibility to nucleophilic substitution, unlike the stable ethylthio group in the target compound .
Conjugated Systems vs. Saturated Backbones
1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one () features a conjugated diene, enabling UV-Vis absorption (~300 nm) and enhanced reactivity in Diels-Alder reactions. In contrast, the saturated backbone of this compound would lack such conjugation, resulting in lower UV activity and thermal stability .
Ethylthio Group in Different Positions
Sethoxydim (), a cyclohexene herbicide with an ethylthio-propyl group, demonstrates that ethylthio substituents in cyclic systems enhance pesticidal activity by inhibiting acetyl-CoA carboxylase. The linear ethylthio group in the target compound may exhibit different modes of action due to spatial flexibility .
Hydroxy/Methoxy-Substituted Analogues
Hydroxyacetophenones (–7), such as 1-(2-hydroxy-5-methoxyphenyl)-2-phenylethanone, highlight how hydroxyl/methoxy groups increase acidity (pKa ~8–10) and hydrogen-bonding capacity. The ethylthio group in the target compound, being less polar, would reduce water solubility but improve lipid solubility .
Biological Activity
1-(Ethylthio)-5-phenylpentan-2-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure that includes an ethylthio group and a phenyl substituent on a pentanone backbone, which may influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C13H18OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. The ethylthio group enhances its solubility in organic solvents, which can facilitate its interaction with various biological systems. The compound's structure allows for diverse chemical transformations that are significant for modifying its properties and exploring new synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C13H18OS |
| Molecular Weight | 234.35 g/mol |
| Solubility | Soluble in organic solvents |
| Chemical Class | Thioether |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ethylthio group could play a crucial role in enhancing the compound's interaction with cellular targets involved in cancer progression.
The unique structural features of this compound allow it to interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the compound's mechanism of action:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, demonstrating its potential as a therapeutic agent.
Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent increase in apoptotic markers, suggesting that the compound effectively promotes cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
